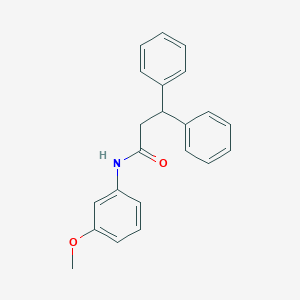
N-(3-methoxyphenyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3,3-diphenylpropanamide, also known as F13714, is a chemical compound that has gained attention in recent years for its potential therapeutic applications. This compound has been found to have various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-3,3-diphenylpropanamide has been studied for its potential therapeutic applications in various areas of medicine. One of the most promising applications is in the treatment of epilepsy. Studies have shown that N-(3-methoxyphenyl)-3,3-diphenylpropanamide has anticonvulsant effects in animal models of epilepsy, and it may be a potential candidate for the development of new antiepileptic drugs. N-(3-methoxyphenyl)-3,3-diphenylpropanamide has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-3,3-diphenylpropanamide is not fully understood. However, studies have suggested that it may exert its effects by modulating the activity of certain ion channels in the brain, such as the voltage-gated sodium channels and the transient receptor potential vanilloid 1 (TRPV1) channels. N-(3-methoxyphenyl)-3,3-diphenylpropanamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Studies have shown that N-(3-methoxyphenyl)-3,3-diphenylpropanamide has various biochemical and physiological effects. For example, N-(3-methoxyphenyl)-3,3-diphenylpropanamide has been found to increase the threshold for seizures in animal models of epilepsy. It has also been found to reduce pain and inflammation in animal models of these conditions. N-(3-methoxyphenyl)-3,3-diphenylpropanamide has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. Additionally, N-(3-methoxyphenyl)-3,3-diphenylpropanamide has been found to have antioxidant effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methoxyphenyl)-3,3-diphenylpropanamide in lab experiments is that it has been found to have a relatively low toxicity profile. However, one limitation is that the synthesis method of N-(3-methoxyphenyl)-3,3-diphenylpropanamide is relatively complex, which may make it difficult to produce large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-3,3-diphenylpropanamide. One area of interest is the development of new antiepileptic drugs based on the structure of N-(3-methoxyphenyl)-3,3-diphenylpropanamide. Another area of interest is the investigation of N-(3-methoxyphenyl)-3,3-diphenylpropanamide as a potential treatment for pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3,3-diphenylpropanamide and its effects on various ion channels and enzymes.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-3,3-diphenylpropanamide involves the reaction of 3-methoxybenzaldehyde with 3,3-diphenylpropionitrile in the presence of sodium ethoxide. The resulting product is then reduced using lithium aluminum hydride to yield N-(3-methoxyphenyl)-3,3-diphenylpropanamide. The yield of this synthesis method is reported to be around 60%.
Propriétés
Formule moléculaire |
C22H21NO2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C22H21NO2/c1-25-20-14-8-13-19(15-20)23-22(24)16-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,21H,16H2,1H3,(H,23,24) |
Clé InChI |
GLFBNTASGYQFBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



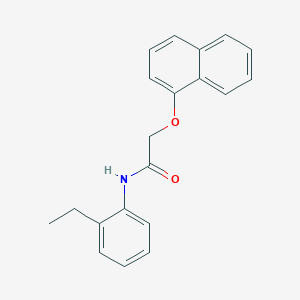
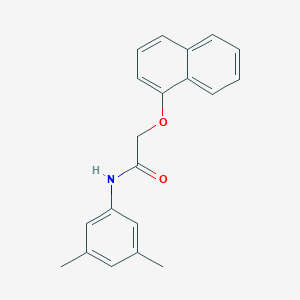
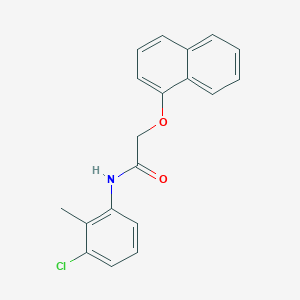
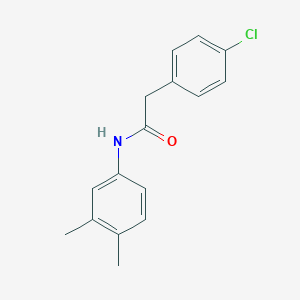




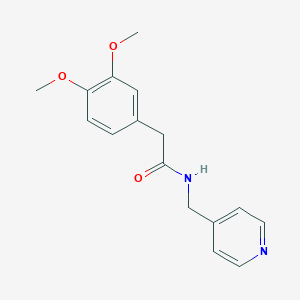
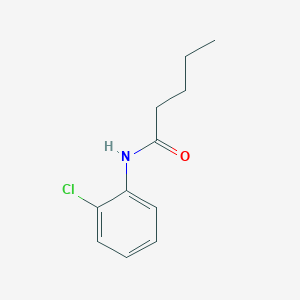
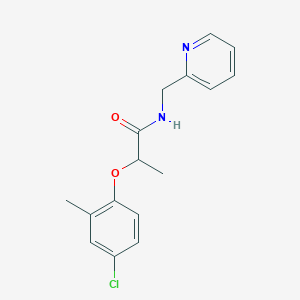

![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)
